1,1-Diethoxy-4-phenylbutane-2,3-dione
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Overview
Description
1,1-Diethoxy-4-phenylbutane-2,3-dione is a chemical compound with the molecular formula C14H18O4 It is known for its unique structure, which includes two ethoxy groups and a phenyl group attached to a butane-2,3-dione backbone
Preparation Methods
The synthesis of 1,1-Diethoxy-4-phenylbutane-2,3-dione typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by acetalization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-Diethoxy-4-phenylbutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione groups to diols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Diethoxy-4-phenylbutane-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 1,1-Diethoxy-4-phenylbutane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,1-Diethoxy-4-phenylbutane-2,3-dione can be compared with similar compounds such as:
1,1-Diethoxy-2-phenylbutane-2,3-dione: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,1-Dimethoxy-4-phenylbutane-2,3-dione:
4-Phenylbutane-2,3-dione: Lacks the ethoxy groups, resulting in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.
Properties
CAS No. |
825622-10-4 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,1-diethoxy-4-phenylbutane-2,3-dione |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(18-4-2)13(16)12(15)10-11-8-6-5-7-9-11/h5-9,14H,3-4,10H2,1-2H3 |
InChI Key |
BTABSDYYFVFECU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(=O)CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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